molecular formula C19H20FNO B2587359 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide CAS No. 298215-23-3

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide

Cat. No.: B2587359
CAS No.: 298215-23-3
M. Wt: 297.373
InChI Key: BCSPMKZEIWLDBW-AWNIVKPZSA-N
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Description

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide is an organic compound that features a tert-butyl group and a fluorophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:

    Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the reduction of 4-(tert-butyl)nitrobenzene using hydrogen gas in the presence of a palladium catalyst.

    Formation of 4-(Tert-butyl)phenyl isocyanate: The amine is then reacted with phosgene to form the corresponding isocyanate.

    Synthesis of the acrylamide: The isocyanate is reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the desired acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the acrylamide.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where the fluorine atom is replaced by another nucleophile.

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The fluorophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butyl group but lacks the acrylamide and fluorophenyl functionalities.

    N-(4-Fluorophenyl)acrylamide: Similar structure but without the tert-butyl group.

Uniqueness

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide is unique due to the combination of the tert-butyl and fluorophenyl groups attached to the acrylamide backbone. This unique structure provides distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-17-11-9-16(20)10-12-17/h4-13H,1-3H3,(H,21,22)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSPMKZEIWLDBW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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